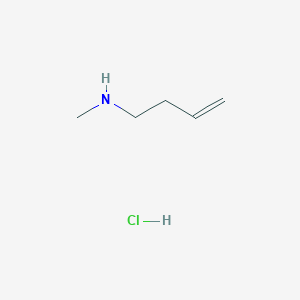

![molecular formula C11H13Cl2NO4 B1447750 2-[(7-氯-2H-1,3-苯并二氧杂环戊烯-5-基)甲基]氨基]乙酸甲酯盐酸盐 CAS No. 1384427-87-5](/img/structure/B1447750.png)

2-[(7-氯-2H-1,3-苯并二氧杂环戊烯-5-基)甲基]氨基]乙酸甲酯盐酸盐

描述

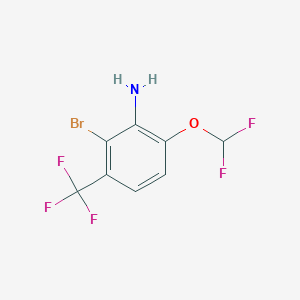

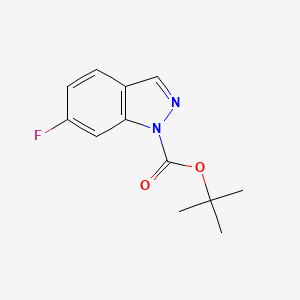

“Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride” is a synthetic compound . It is commonly referred to as MDB or Methylone and belongs to the cathinone family. The compound contains a total of 33 bonds, including 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecular structure of “methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride” includes a variety of functional groups and structural features. It contains a five-membered ring, a six-membered ring, a nine-membered ring, an aliphatic ester, a tertiary amine, and two ethers .Physical and Chemical Properties Analysis

The molecular weight of “methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride” is 294.13 g/mol.科学研究应用

吲哚衍生物的合成

吲哚衍生物在天然产物和药物领域具有重要意义,因为它们具有生物活性。所述化合物可用于合成吲哚衍生物,吲哚衍生物是各种生物碱中普遍存在的基团。 这些衍生物在治疗癌症、微生物感染和其他疾病方面已显示出希望 .

多组分反应

该化合物在多组分反应中用作通用中间体。这些反应对于构建复杂的天然有机分子至关重要,包括杂环化合物。 参与此类反应的能力使其成为开发新药和材料的宝贵资产 .

医学中的生物潜力

可以从该化合物合成的吲哚衍生物已证明具有多种药理活性。 这包括抗炎和镇痛特性,使其成为药物开发和治疗应用的潜在候选者 .

法医学

在法医学中,该化合物可用作参考,用于识别和量化毒理学样本中相关物质。 这对于检测新的精神活性物质以及在需要物质鉴定的法律环境中至关重要 .

农业研究

可以从该化合物合成的吲哚衍生物在植物生物学中起着激素的作用。 对这些应用的研究可能导致农业的进步,例如开发生长促进剂或防治害虫的保护剂 .

作用机制

Target of Action

Many related compounds containing the methylenedioxyphenyl group are bioactive and found in pesticides and pharmaceuticals .

Mode of Action

It is known that many compounds with similar structures interact with their targets to induce changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride .

未来方向

The future directions for research on “methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

属性

IUPAC Name |

methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4.ClH/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11;/h2-3,13H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVYHNCPTYTPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

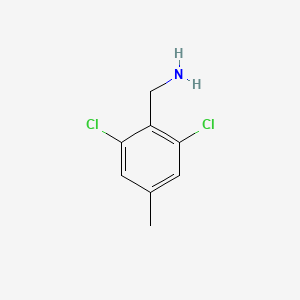

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)

![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)